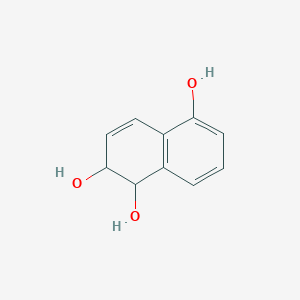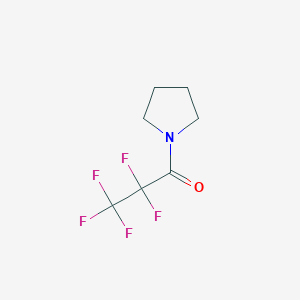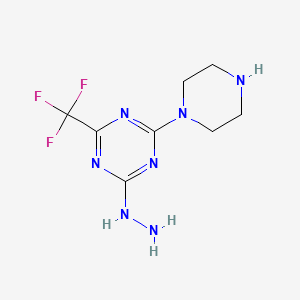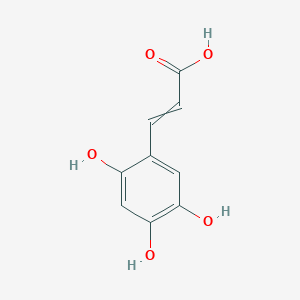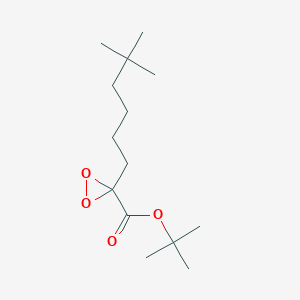![molecular formula C19H24O3 B13414134 (4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione, also known as testolactone, is a synthetic anti-neoplastic agent. It is structurally distinct from the androgen steroid nucleus, possessing a six-membered lactone ring instead of the usual five-membered carbocyclic D-ring. Despite some similarity to testosterone, testolactone has no in vivo androgenic effect .
Vorbereitungsmethoden
Testolactone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods typically involve multi-step synthesis, starting from readily available steroidal precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the lactone ring .
Analyse Chemischer Reaktionen
Testolactone undergoes several types of chemical reactions, including:
Oxidation: Testolactone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert testolactone into different reduced forms.
Substitution: Testolactone can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Testolactone has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of lactones and their reactions.
Biology: Testolactone is used in biological studies to understand its effects on cellular processes.
Medicine: It is primarily used in the treatment of advanced breast cancer in postmenopausal women.
Industry: Testolactone is used in the pharmaceutical industry for the development of anti-cancer drugs.
Wirkmechanismus
The precise mechanism by which testolactone produces its clinical antineoplastic effects is not fully established. its principal action is reported to be the inhibition of steroid aromatase activity, leading to a reduction in estrone synthesis from adrenal androstenedione. This inhibition may be noncompetitive and irreversible, accounting for the persistence of testolactone’s effect on estrogen synthesis even after drug withdrawal .
Vergleich Mit ähnlichen Verbindungen
Testolactone is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
- 1-dehydrotestololactone
- 1,2-didehydrotestololactone
- 13-hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid δ-lactone
- D-homo-17a-oxaandrosta-1,4-diene-3,17-dione
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Eigenschaften
Molekularformel |
C19H24O3 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15-,16-,18?,19?/m0/s1 |
InChI-Schlüssel |
BPEWUONYVDABNZ-DVLWVLGCSA-N |
Isomerische SMILES |
CC12CC[C@H]3C([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=CC34C |
Kanonische SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


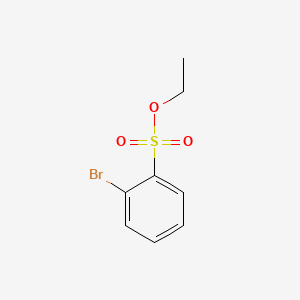

![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)



![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
